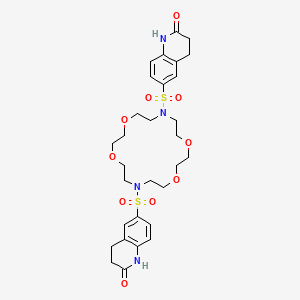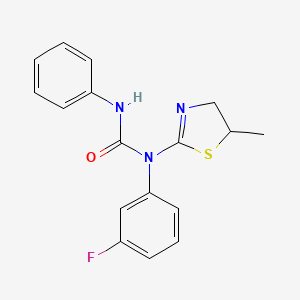![molecular formula C12H11ClN4O B15001219 3-chloro-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]pyridazine](/img/structure/B15001219.png)
3-chloro-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-CHLORO-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDAZINE is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a chloro group and a hydrazone moiety derived from 4-methoxybenzaldehyde. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDAZINE typically involves the condensation of 3-chloro-6-hydrazinylpyridazine with 4-methoxybenzaldehyde. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-CHLORO-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety into hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted pyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while substitution reactions can produce a wide range of functionalized pyridazine derivatives.
Applications De Recherche Scientifique
3-CHLORO-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDAZINE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3-CHLORO-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDAZINE exerts its effects is largely dependent on its interaction with molecular targets. The hydrazone moiety can form reversible covalent bonds with certain enzymes, inhibiting their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-CHLORO-6-HYDRAZINYL-PYRIDAZINE: A precursor in the synthesis of the target compound.
4-METHOXYBENZALDEHYDE: Another precursor used in the condensation reaction.
6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDAZINE: A similar compound lacking the chloro substitution.
Uniqueness
The presence of both the chloro and hydrazone functional groups in 3-CHLORO-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDAZINE imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H11ClN4O |
|---|---|
Poids moléculaire |
262.69 g/mol |
Nom IUPAC |
6-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]pyridazin-3-amine |
InChI |
InChI=1S/C12H11ClN4O/c1-18-10-4-2-9(3-5-10)8-14-16-12-7-6-11(13)15-17-12/h2-8H,1H3,(H,16,17)/b14-8+ |
Clé InChI |
CKFSOHCIIFDNID-RIYZIHGNSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=N/NC2=NN=C(C=C2)Cl |
SMILES canonique |
COC1=CC=C(C=C1)C=NNC2=NN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15001141.png)
![4-(3-hydroxy-4-methoxyphenyl)-N-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15001147.png)
![methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15001152.png)
![ethyl 6-({8-[(4-hydroxyphenyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}methyl)-1-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15001158.png)
![N-[1-benzyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methylbutanamide](/img/structure/B15001160.png)
![3-(4-Chlorophenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15001164.png)

![3-(5-chloro-2-methoxyphenyl)-N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15001169.png)
![2-[(4-tert-butylphenoxy)methyl]-1-(naphthalen-2-ylmethyl)-1H-benzimidazole](/img/structure/B15001176.png)
![Ethyl 4-(2-chloro-6-{[(2,3,4-trimethoxyphenyl)carbonyl]amino}phenyl)piperazine-1-carboxylate](/img/structure/B15001189.png)
![2-[(4-chlorophenoxy)methyl]-1-(2,4-dichlorobenzyl)-1H-benzimidazole](/img/structure/B15001190.png)
![Propanoic acid, 2-[[(amino4-pyridinylmethylidene)amino]oxy]-3,3,3-trifluoro-2-[(1-oxopentyl)amino]-, ethyl ester](/img/structure/B15001203.png)

![8-(2-methoxyethyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15001238.png)
